molecular formula C11H13NOS B8767138 2-amino-3-(1-benzothiophen-3-yl)propan-1-ol

2-amino-3-(1-benzothiophen-3-yl)propan-1-ol

Cat. No.: B8767138
M. Wt: 207.29 g/mol
InChI Key: HCPUSOBEETYGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(1-benzothiophen-3-yl)propan-1-ol is a compound that features a benzothiophene ring system.

Mechanism of Action

The mechanism of action of 2-amino-3-(1-benzothiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets. For example, it has been shown to inhibit tubulin assembly, which is crucial for cell division. This inhibition leads to the disruption of microtubule dynamics, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

2-amino-3-(1-benzothiophen-3-yl)propan-1-ol can be compared with other benzothiophene derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its ability to inhibit tubulin assembly, making it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

2-amino-3-(1-benzothiophen-3-yl)propan-1-ol

InChI

InChI=1S/C11H13NOS/c12-9(6-13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,13H,5-6,12H2

InChI Key

HCPUSOBEETYGMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(CO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of β-(3-benzo[b]thienyl)DL alanine (5.0 g) [P. N. Rao et al, Int. J. Peptide Protein Res, 29, 118, (1987)] in dry tetrahydrofuran (50 ml) was added to an ice cold solution of lithium aluminium hydride in dry tetrahydrofuran (22 ml of a 1M solution). Once addition was complete the mixture was warmed to reflux for one hour, cooled to room temperature and the reaction quenched by the addition of 4N sodium hydroxide (5.0 ml). The reaction mixture was diluted with water (100 ml) extracted with ethyl acetate (2×100 ml), the organic layers were separated, dried (MgSO4), filtered and the solvent removal under reduced pressure to afford the title compound as a colourless oil. 1H NMR (360 MHz, CDCl3) δ2.65 (1H, m, CH2CHCH2OH), 2.99 (2H, m, CH2CH2OH), 3.23 (2H, m, CH2CHCH2OH), 7.44 (2H, m, 2×ArH), 7.61 (1H, s, S-CHC), 7.86 (1H, dd, J=6.0, 1.0 Hz, ArH), 7.97 (1H, dd, J=6.0, 1.0 Hz, ArH). m/z (EI+) 207.
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